C6-Urea-Ceramid

Übersicht

Beschreibung

Es ist ein Inhibitor der neutralen Ceramidase, ein Enzym, das Ceramid in Sphingosin hydrolysiert

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

C6-Urea-Ceramid wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, die Sphingosin und Hexylisocyanat beinhalten. Die Synthese beginnt mit der Herstellung von Sphingosin, das dann unter kontrollierten Bedingungen mit Hexylisocyanat umgesetzt wird, um die Ureabindung zu bilden . Die Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet eine großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie im Labormaßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und setzt oft fortschrittliche Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese Systeme ein . Qualitätskontrollmaßnahmen werden implementiert, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

C6 Urea Ceramide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study ceramide metabolism and synthesis.

Biology: The compound is employed in research on cell signaling pathways and apoptosis.

Medicine: C6 Urea Ceramide is investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: It is used in the development of skincare products and cosmetics due to its role in maintaining skin barrier function

Wirkmechanismus

Target of Action

The primary target of C6 Urea Ceramide is the human neutral ceramidase (nCDase), an enzyme that plays a critical role in colon cancer . This enzyme is involved in the metabolism of ceramides, bioactive sphingolipids that play pivotal roles in regulating cellular metabolism .

Mode of Action

C6 Urea Ceramide interacts with its target, nCDase, by inhibiting its activity . This inhibition prevents the breakdown of ceramides, leading to an accumulation of these bioactive sphingolipids within the cell . The accumulation of ceramides modifies intracellular signaling pathways, slowing anabolism and ensuring that catabolism ensues .

Biochemical Pathways

C6 Urea Ceramide affects the sphingolipid metabolism pathway. It inhibits the activity of nCDase, preventing the hydrolysis of ceramides . This leads to an accumulation of ceramides within the cell, which can modify various intracellular signaling pathways . For instance, ceramides have been shown to inhibit Akt action by promoting Akt dephosphorylation via protein phosphatase 2A and preventing Akt translocation via PKCζ .

Pharmacokinetics

It is known that c6 urea ceramide is a cell-permeable ceramide analog . This suggests that it can readily cross cell membranes, potentially enhancing its bioavailability.

Result of Action

The accumulation of ceramides due to the action of C6 Urea Ceramide has several molecular and cellular effects. It has been shown to induce apoptosis and autophagic flux . Furthermore, it has been found to inhibit cell growth by regulating the cell cycle . In cancer cells, C6 Urea Ceramide has been shown to inhibit cell proliferation, migration, and angiogenesis .

Action Environment

The action of C6 Urea Ceramide can be influenced by various environmental factors. For instance, all stress stimuli such as inflammatory mediators, heat, UV radiation, hypoxia, chemotherapeutics, and oxidative stress can increase ceramide production as part of an evolutionarily conserved cellular response . This suggests that the efficacy and stability of C6 Urea Ceramide could be influenced by these environmental stressors.

Biochemische Analyse

Biochemical Properties

C6 Urea Ceramide interacts with several enzymes and proteins, including neutral ceramidase (nCDase), which is highly expressed in colorectal tissues . The inhibition of nCDase decreases the development and progression of colorectal tumor growth . C6 Urea Ceramide can accelerate the metabolism of C6-ceramide into sphingosine and subsequently sphingosine-1-phosphate (S1P), thus controlling the levels of these bioactive sphingolipids in cells and tissues .

Cellular Effects

C6 Urea Ceramide has profound effects on cellular metabolism . It inhibits cell growth, migration, and invasion in vitro . It also decreases tumor growth and metastasis in the lungs without side effects . Furthermore, it has been shown to inhibit the proliferation of cells and induce apoptosis and autophagy in HT-29, but not non-cancerous RIE-1, cells .

Molecular Mechanism

The molecular mechanism of C6 Urea Ceramide involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, C6 Urea Ceramide has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been shown to increase the bioavailability of the short-chain ceramide for cells, and potentiate its effects in comparison to solvent-dissolved C6-Cer .

Dosage Effects in Animal Models

In animal models, the effects of C6 Urea Ceramide vary with different dosages . It has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

C6 Urea Ceramide is involved in several metabolic pathways, including de novo synthesis, sphingomyelin metabolism, and the salvage pathway . It interacts with enzymes such as ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate .

Transport and Distribution

C6 Urea Ceramide is transported and distributed within cells and tissues . It is efficiently detected by a photoaffinity probe, JX-1, which identifies endogenous low-abundance PaCDase in a P. aeruginosa monoculture and in a mixed skin bacteria culture .

Subcellular Localization

C6 Urea Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . It has minimal effects on basal levels of ceramide, sphingosine, or S1P . Cells overexpressing nCDase, which is located in the same compartments, were protected from the cell death and Golgi fragmentation induced by C6-ceramide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

C6 Urea Ceramide is typically synthesized through a series of chemical reactions involving sphingosine and hexyl isocyanate. The synthesis begins with the preparation of sphingosine, which is then reacted with hexyl isocyanate under controlled conditions to form the urea linkage . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of C6 Urea Ceramide involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems . Quality control measures are implemented to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C6-Urea-Ceramid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Ceramidderivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

Substitution: Die Urea- und Sphingosin-Einheiten können Substitutionsreaktionen mit anderen chemischen Gruppen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Ceramidderivate mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Anwendungen haben .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung des Ceramidstoffwechsels und der Ceramidsynthese verwendet.

Biologie: Die Verbindung wird in der Forschung zu Zellsignalwegen und Apoptose eingesetzt.

Medizin: this compound wird wegen seiner potenziellen therapeutischen Wirkung bei der Behandlung von Krankheiten wie Krebs und neurodegenerativen Erkrankungen untersucht.

Industrie: Es wird bei der Entwicklung von Hautpflegeprodukten und Kosmetika verwendet, da es eine Rolle bei der Aufrechterhaltung der Hautbarrierefunktion spielt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die neutrale Ceramidase hemmt, ein Enzym, das an der Hydrolyse von Ceramid in Sphingosin beteiligt ist . Diese Hemmung führt zu einer Erhöhung der Ceramidspiegel in den Zellen, was verschiedene zelluläre Prozesse wie Apoptose, Zelldifferenzierung und Entzündung beeinflussen kann . Die beteiligten molekularen Ziele und Pfade umfassen den Akt-Signalweg und die Proteinphosphatase 2A, die durch Ceramidspiegel moduliert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

C2-Ceramid: Ein kurzkettiges Ceramid mit ähnlichen biologischen Aktivitäten.

C16-Ceramid: Ein langkettiges Ceramid, das an Stoffwechselkrankheiten beteiligt ist.

C18-Ceramid: Ein weiteres langkettiges Ceramid mit unterschiedlichen physiologischen Funktionen.

Einzigartigkeit

C6-Urea-Ceramid ist einzigartig aufgrund seiner spezifischen Hemmung der neutralen Ceramidase und seiner Fähigkeit, die Ceramidspiegel selektiv in bestimmten Zelltypen zu erhöhen . Diese Spezifität macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen.

Eigenschaften

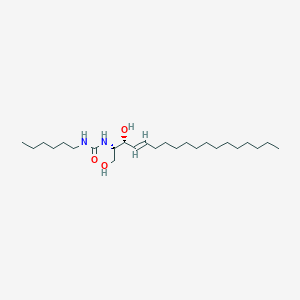

IUPAC Name |

1-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H50N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-24(29)23(22-28)27-25(30)26-21-19-8-6-4-2/h18,20,23-24,28-29H,3-17,19,21-22H2,1-2H3,(H2,26,27,30)/b20-18+/t23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIADELGCYXNHNP-VYQUXUJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)NCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H50N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

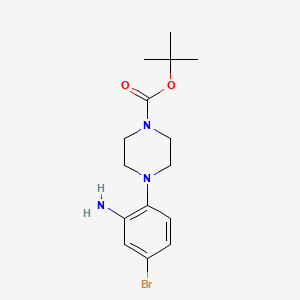

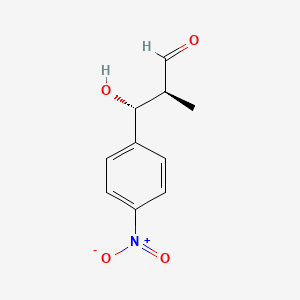

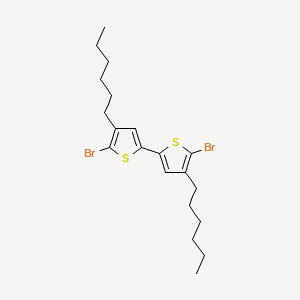

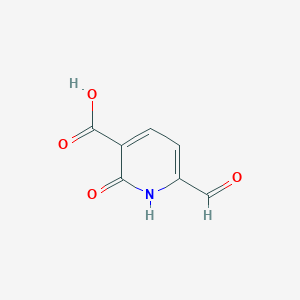

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R)-2-(2-amino-4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1640481.png)